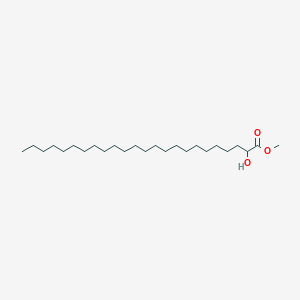

Methyl 2-hydroxytetracosanoate

Übersicht

Beschreibung

Methyl 2-hydroxytetracosanoate, also known as Methyl cerebronate, is a hydroxylated fatty acid methyl ester . It has been found in mature and immature strawberry homogenates, Pseudosuberites and S. massa sponges, sediment samples from Hani River and Lake Kivu, and aerial parts of Escherichia coli .

Molecular Structure Analysis

The molecular formula of Methyl 2-hydroxytetracosanoate is C25H50O3 . The IUPAC name is methyl 2-hydroxytetracosanoate . The InChI string representation of its structure isInChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O . Physical And Chemical Properties Analysis

Methyl 2-hydroxytetracosanoate has a molecular weight of 398.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 23 . The Exact Mass is 398.37599545 g/mol . The Monoisotopic Mass is also 398.37599545 g/mol . The Topological Polar Surface Area is 46.5 Ų . It has a Heavy Atom Count of 28 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Methyl 2-hydroxytetracosanoate has been synthesized and studied for its biological activities. For example, it has been involved in the synthesis of compounds with adjuvant and tumor-suppressive activities, as seen in the study of quinonyl muramyl dipeptides (Kobayashi et al., 1984).

Environmental Impact and Degradation

- The compound has been investigated for its impact on the environment, particularly in relation to biodiesel. A study examined its effect on the autoxidation of lubricant base fluids, highlighting its role in the degradation of hydrocarbon lubricants (Dugmore & Stark, 2014).

Neurological Research

- In the context of neurological research, Methyl 2-hydroxytetracosanoate, also known as cerebronic acid, is a major fatty acid component of cerebrosides and sulfatides in the mammalian brain. Its synthesis and stereospecificity have been a subject of study, particularly in relation to brain chemistry and function (Tatsumi, Murad, & Kishimoto, 1975).

Chemical Analysis Techniques

- Methyl 2-hydroxytetracosanoate has been used in analytical chemistry, particularly in methods like gas chromatography-mass spectrometry for determining various compounds in environmental samples (Okumura & Nishikawa, 1996).

Pharmacology and Toxicology

- In pharmacology and toxicology, the compound has been used as a reference or a subject of study. For instance, its analogues have been synthesized and their structure-activity relationship against certain diseases has been explored (Morita et al., 1995).

Molecular Biology

- In molecular biology, Methyl 2-hydroxytetracosanoate has been studied for its role in RNA modifications. Nm-seq, a sensitive method for transcriptome-wide mapping of 2′-O-methylation in human mRNA, leveraged the differential reactivity of 2′-O-methylated and 2′-hydroxylated nucleosides, highlighting the importance of this compound in understanding post-transcriptional modifications (Dai et al., 2017).

Environmental Toxicology

- The compound's role in environmental toxicology is also notable. For instance, studies on the effects of methyl triclosan (MTCS), a derivative of triclosan where the hydroxyl group is replaced with methoxy, have revealed insights into its toxicity and persistence in the environment (Li et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-hydroxytetracosanoate is a complex compound with a unique structure

Biochemical Pathways

Methyl 2-hydroxytetracosanoate has been found in various biological samples, including mature and immature strawberry homogenates, Pseudosuberites and S. massa sponges, sediment samples from Hani River and Lake Kivu, and aerial parts of Escherichia coli . This suggests that it might be involved in diverse biochemical pathways.

Eigenschaften

IUPAC Name |

methyl 2-hydroxytetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLAXSCPVNLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393884 | |

| Record name | Methyl 2-hydroxytetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2433-95-6 | |

| Record name | Methyl 2-hydroxytetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

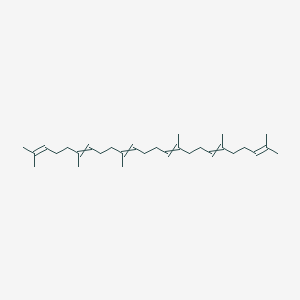

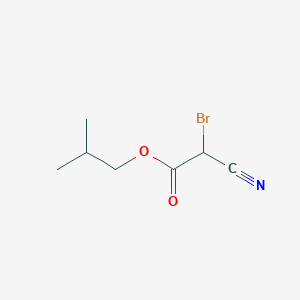

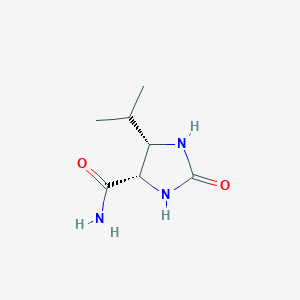

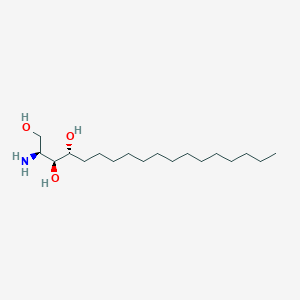

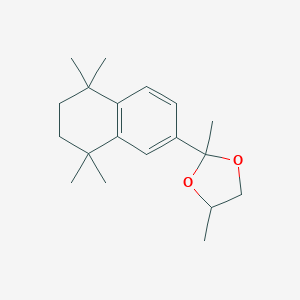

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)